molecular formula C15H20O3 B589168 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione CAS No. 1423809-64-6

7alpha-Hydroxy-4,11-cadinadiene-3,8-dione

Cat. No.: B589168
CAS No.: 1423809-64-6
M. Wt: 248.322
InChI Key: GMEQWOXALWTOIS-CKRXIKOQSA-N
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Description

7alpha-Hydroxy-4,11-cadinadiene-3,8-dione (CAS: 1423809-64-6) is a cadinane-type sesquiterpene derivative with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.322 g/mol . The compound features a cadinane skeleton with hydroxyl and diketone functional groups at the 7α, 3, and 8 positions, respectively, which contribute to its physicochemical properties and reactivity .

Commercial availability data indicate that it is sold as a reference standard (e.g., 5 mg for ~$625) by suppliers such as BioBioPha and ChemFaces, with storage recommendations at -20°C in powder form .

Properties

IUPAC Name

(4aR,5S,8R,8aS)-5-hydroxy-3,8-dimethyl-5-prop-1-en-2-yl-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8(2)15(18)12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,9,11-12,18H,1,6-7H2,2-4H3/t9-,11+,12+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEQWOXALWTOIS-CKRXIKOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C2C1CC(=O)C(=C2)C)(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)[C@]([C@@H]2[C@H]1CC(=O)C(=C2)C)(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

7alpha-Hydroxy-4,11-cadinadiene-3,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction may produce various hydrocarbon derivatives .

Mechanism of Action

The mechanism of action of 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways . Detailed studies on its mechanism of action are still ongoing.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cadinane-Type Compounds

Compound Name CAS Number Molecular Formula Key Functional Groups Source/Application Price (5 mg)
7alpha-Hydroxy-4,11-cadinadiene-3,8-dione 1423809-64-6 C₁₅H₂₀O₃ 7α-OH, 3,8-dione Life sciences research $625
3-Acetoxy-4,7(11)-cadinadien-8-one 104975-02-2 C₁₇H₂₄O₃ 3-acetoxy, 8-keto Natural product standard N/A
4-Hydroxy-1,10-secocadin-5-ene-1,10-dione 226904-40-1 C₁₅H₂₀O₄ 4-OH, 1,10-dione, secocadinane Antifungal/antibacterial research $708
Arteannuin B 50906-56-4 C₁₅H₂₂O₅ Endoperoxide, lactone Antimalarial drug precursor $708
Canadensolide 20421-31-2 C₁₅H₂₀O₄ Macrolide, antifungal Penicillium metabolite N/A

Key Observations:

Structural Differences :

  • Functional Groups : Unlike 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione, which has a hydroxyl group at C7 and diketones at C3/C8, 3-Acetoxy-4,7(11)-cadinadien-8-one features an acetoxy group at C3, enhancing its lipophilicity .
  • Skeleton Modifications : 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione has a "secocadinane" backbone with diones at C1/C10, which may alter its biological target specificity compared to the parent cadinane structure .

Bioactivity and Applications :

  • While 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione’s exact bioactivity remains unspecified in available literature, related compounds like Canadensolide exhibit antifungal properties, and Arteannuin B is a precursor to antimalarial drugs . This suggests cadinane derivatives broadly participate in antimicrobial research.

Commercial and Synthetic Considerations :

  • The higher price of Arteannuin B ($708/5mg) compared to 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione ($625/5mg) may reflect differences in extraction complexity or demand for artemisinin-related compounds .

Functional Group Analysis and Reactivity

In contrast:

  • Arteannuin B ’s endoperoxide group is critical for its antimalarial activity via radical-mediated mechanisms .
  • Canadensolide ’s macrolide structure facilitates membrane disruption in fungi .

Differentiation from Non-Sesquiterpene Analogs

  • 7alpha-Hydroxy-4-cholesten-3-one (C4) : A bile acid intermediate (CAS: 56603-19-1) with a steroid backbone. Despite sharing a "7α-hydroxy" prefix, C4 is functionally unrelated to cadinane sesquiterpenes and is used to monitor cholesterol metabolism .

Research Implications

The structural diversity among cadinane derivatives underscores their versatility in drug discovery. Future studies on 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione could explore:

  • Synergistic effects with antifungal agents like Canadensolide.
  • Functionalization of its diketone groups to enhance bioactivity.

Biological Activity

Overview

7alpha-Hydroxy-4,11-cadinadiene-3,8-dione is a sesquiterpenoid compound with notable biological activities, including antimicrobial, anti-inflammatory, and potential antiplasmodial properties. This article explores its biological activity through various research findings and case studies.

  • Chemical Formula : C15H20O3
  • CAS Number : 1423809-64-6
  • Molecular Weight : 248.32 g/mol

Antimicrobial Activity

Research indicates that 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also shown potential in reducing inflammation. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Cytokine Inhibition Percentage
TNF-alpha60% at 10 µM
IL-650% at 10 µM

This anti-inflammatory effect suggests its utility in treating inflammatory diseases .

Antiplasmodial Activity

One of the most promising aspects of 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione is its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria.

In vitro assays have reported IC50 values as low as 5 µg/mL, indicating potent activity:

Compound IC50 (µg/mL)
7alpha-Hydroxy-4,11-cadinadiene-3,8-dione5
Standard Antimalarial Drug (Artemisinin)<1

These findings highlight its potential as a lead compound for antimalarial drug development .

The biological activities of 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione are attributed to its interaction with specific molecular targets. It may modulate enzyme activities involved in inflammatory pathways and interfere with the metabolic processes of pathogens.

  • Enzyme Modulation : The compound may inhibit enzymes critical for pathogen survival.
  • Cytokine Regulation : By downregulating pro-inflammatory cytokines, it helps in controlling inflammatory responses.
  • Cell Signaling Alteration : It can affect cellular signaling pathways that are hijacked by pathogens.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various sesquiterpenes found that 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione had one of the highest activities against Gram-positive bacteria compared to other tested compounds. This reinforces its potential use as a natural antimicrobial agent .

Research on Antiplasmodial Effects

In a comparative study assessing several plant-derived compounds for antiplasmodial activity, 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione was highlighted for its significant activity against P. falciparum, suggesting it could be developed into a novel treatment for malaria resistant to current therapies .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization of 7α-Hydroxy-4,11-cadinadiene-3,8-dione in natural product research?

Answer:
For structural confirmation, use a combination of:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to assign stereochemistry (e.g., the 7α-hydroxy configuration) and carbon framework.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₅H₂₀O₃, exact mass 248.32 g/mol) .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., hydroxyl, ketone).
  • High-Performance Liquid Chromatography (HPLC): Compare retention times with authenticated standards to verify purity .

Table 1: Key Spectroscopic Data

PropertyValue/Peak AssignmentReference
Molecular FormulaC₁₅H₂₀O₃
Exact Mass248.32 g/mol
Key IR Absorptions~3400 cm⁻¹ (OH), ~1700 cm⁻¹ (ketone)[Methodology]

Basic: What are the natural sources of 7α-Hydroxy-4,11-cadinadiene-3,8-dione, and how is it extracted for laboratory studies?

Answer:
This compound is identified in plants like Heracleum thomsonii and fungi (e.g., Penicillium spp.) . Optimal extraction methods include:

  • Supercritical CO₂ Extraction: Efficient for non-polar sesquiterpenoids, preserving thermolabile structures .
  • Ethanol/Water Fractionation: Followed by silica gel chromatography for purification .

Advanced: How can researchers address challenges in quantifying 7α-Hydroxy-4,11-cadinadiene-3,8-dione in complex biological matrices?

Answer:
Key strategies include:

  • Isotopic Labeling: Synthesize ³H- or ¹⁴C-labeled analogs to track low-abundance metabolites .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use selective reaction monitoring (SRM) for high sensitivity .
  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Tagging with reactive probes (e.g., quinone derivatives) enhances detection limits in tissues .

Note: Interference from structurally similar sesquiterpenoids requires optimized chromatographic separation (e.g., reverse-phase HPLC with C18 columns) .

Advanced: What enzymatic pathways are implicated in the metabolism of 7α-Hydroxy-4,11-cadinadiene-3,8-dione, and how are metabolites identified?

Answer:
Hypothesized pathways (based on analog studies):

  • Phase I Metabolism: Hydroxylation via cytochrome P450 enzymes or reduction by aldo-keto reductases (AKRs) .
  • Phase II Conjugation: Glutathione (GSH) or N-acetylcysteine (NAC) adduct formation, detected via LC-MS/MS .
  • Adenine Adducts: Use high-resolution MS/MS and synthetic standards to confirm novel adducts .

Methodological Workflow:

Incubate compound with liver microsomes or recombinant enzymes.

Extract metabolites using ethyl acetate/water partitioning.

Analyze via HPLC-UV-RAM and HRMS .

Advanced: How can structural analogs of 7α-Hydroxy-4,11-cadinadiene-3,8-dione be synthesized to study structure-activity relationships (SAR)?

Answer:
Synthetic approaches include:

  • Oxidative Functionalization: Introduce hydroxyl or ketone groups via metal-catalyzed oxidation (e.g., MnO₂).
  • Stereoselective Reduction: Use chiral catalysts to modify the cadinane skeleton .
  • Radical-Based Modifications: Employ photochemical or peroxide-driven reactions to diversify substituents .

Validation: Confirm regio- and stereochemistry using NOESY NMR and X-ray crystallography .

Advanced: What experimental designs resolve contradictions in reported bioactivities of 7α-Hydroxy-4,11-cadinadiene-3,8-dione across studies?

Answer:
Address discrepancies through:

  • Standardized Bioassays: Use isogenic cell lines (e.g., A549, HBEC-KT) to control genetic variability .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Metabolomic Profiling: Differentiate parent compound effects from metabolite-driven activity .

Case Study: Conflicting antifungal activity reports may arise from differential metabolite formation in fungal vs. mammalian cells. Use LC-MS to correlate bioactivity with intact compound levels .

Basic: What are the best practices for handling and storing 7α-Hydroxy-4,11-cadinadiene-3,8-dione to ensure stability?

Answer:

  • Storage: -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.
  • Solubility: Use DMSO for stock solutions (test for precipitate-free dissolution).
  • Stability Monitoring: Regular HPLC checks for degradation (e.g., ketone reduction or dimerization) .

Advanced: How can computational modeling predict the interaction of 7α-Hydroxy-4,11-cadinadiene-3,8-dione with biological targets?

Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to model binding to oxidoreductases or cytochrome P450 enzymes.
  • MD Simulations: Assess binding stability in lipid bilayers or protein active sites.
  • QSAR Models: Corrogate substituent effects with bioactivity data from analogs .

Validation: Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .

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